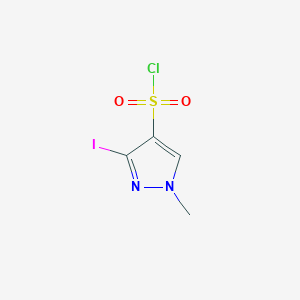

3-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride

Description

Significance of Pyrazole (B372694) Scaffold in Contemporary Organic Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug development. researchgate.netglobalresearchonline.netresearchgate.net Its structural features, including the ability to act as both a hydrogen bond donor and acceptor, allow for potent and specific interactions with biological targets. globalresearchonline.net Consequently, the pyrazole motif is found in a diverse array of pharmaceuticals, exhibiting activities such as anti-inflammatory, anticancer, antimicrobial, and antiviral properties. globalresearchonline.netmdpi.comnih.gov The versatility of the pyrazole ring also extends to agrochemicals and materials science, where its unique electronic and structural properties are exploited. researchgate.netmdpi.com

Role of Sulfonyl Chloride Moiety as a Versatile Synthetic Intermediate

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that serves as a versatile handle for chemical modification. magtech.com.cn Sulfonyl chlorides readily react with a wide range of nucleophiles, most notably amines, to form stable sulfonamides. sigmaaldrich.comrsc.org This reactivity is a cornerstone of medicinal chemistry, where the sulfonamide linkage is a common feature in drug molecules. sigmaaldrich.com Beyond sulfonamide formation, sulfonyl chlorides can participate in a variety of other transformations, including reductions, couplings, and cycloadditions, making them powerful intermediates in organic synthesis. magtech.com.cnresearchgate.net

Strategic Importance of Halogenation (Iodine) in Pyrazole Derivatives for Further Derivatization

The introduction of a halogen atom, particularly iodine, onto the pyrazole ring is a key strategic element for enabling further molecular diversification. nih.gov The carbon-iodine bond is relatively weak, making iodinated pyrazoles excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of substituted pyrazoles that would be difficult to access through other means. nih.govarkat-usa.org The regioselective iodination of pyrazoles is a well-established and powerful tool for synthetic chemists. nih.govresearchgate.netresearchgate.net

Contextualizing 3-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride within Advanced Heterocyclic Synthesis

This compound stands at the confluence of these three key chemical features. The pyrazole core provides a biologically relevant scaffold, the sulfonyl chloride moiety offers a primary site for reaction with nucleophiles, and the iodine atom serves as a latent handle for sophisticated cross-coupling chemistry. This trifunctional nature makes it a highly valuable building block in the synthesis of complex heterocyclic systems. ics-ir.orgthieme-connect.de Chemists can selectively address each functional group, allowing for a stepwise and controlled elaboration of the molecular structure. This strategic positioning makes this compound a key player in the construction of novel compounds for pharmaceutical and materials science applications.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₄ClIN₂O₂S |

| CAS Number | 92525-10-5 |

| Synonyms | 1-Methyl-3-iodo-1H-pyrazole-4-sulfonyl chloride |

The synthesis of pyrazole-4-sulfonyl chlorides is generally achieved through the sulfonylation of the corresponding pyrazole. For instance, 1,3,5-trimethyl-1H-pyrazole can be sulfonylated using chlorosulfonic acid and thionyl chloride in chloroform (B151607) to yield the corresponding sulfonyl chloride. nih.gov While the specific synthesis of this compound is not detailed in the provided search results, it can be inferred that a similar approach starting from 3-iodo-1-methyl-1H-pyrazole would be a viable synthetic route. The starting material, 3-iodo-1-methyl-1H-pyrazole, is a known compound. rlavie.com

The reactivity of this molecule allows for a diverse range of subsequent chemical transformations. The sulfonyl chloride can be reacted with various amines to generate a library of sulfonamides. Subsequently, the iodo group can be utilized in cross-coupling reactions to introduce a wide variety of substituents at the 3-position of the pyrazole ring. This sequential and orthogonal reactivity is a hallmark of a powerful synthetic intermediate.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-1-methylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClIN2O2S/c1-8-2-3(4(6)7-8)11(5,9)10/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITYYQJGUUTBPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)I)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClIN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401234319 | |

| Record name | 1H-Pyrazole-4-sulfonyl chloride, 3-iodo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855907-25-3 | |

| Record name | 1H-Pyrazole-4-sulfonyl chloride, 3-iodo-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1855907-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-sulfonyl chloride, 3-iodo-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401234319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Reaction Mechanisms of 3 Iodo 1 Methyl 1h Pyrazole 4 Sulfonyl Chloride

Reactions Involving the Sulfonyl Chloride Group

The sulfonyl chloride moiety (-SO₂Cl) is a highly reactive functional group, primarily serving as an electrophile in reactions with a wide range of nucleophiles. magtech.com.cnnih.gov Its reactivity is governed by the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which renders the sulfur atom highly susceptible to nucleophilic attack.

The sulfur atom of the 3-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride is an electrophilic site that readily undergoes nucleophilic substitution. This reaction typically proceeds through a concerted Sɴ2-like mechanism or an addition-elimination pathway, depending on the nucleophile and reaction conditions. nih.govmdpi.com

Amines : Primary and secondary amines are potent nucleophiles that react readily with the sulfonyl chloride to form stable sulfonamide linkages. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloric acid byproduct. nih.gov

Alcohols : Alcohols react as nucleophiles, though they are generally less reactive than amines. The reaction often requires a base catalyst, such as pyridine (B92270) or triethylamine, to deprotonate the alcohol, increasing its nucleophilicity and facilitating the formation of sulfonate esters.

Thiols : Thiols, being strong nucleophiles, react with sulfonyl chlorides to yield thiosulfonates. Similar to reactions with amines and alcohols, a base is used to scavenge the HCl produced during the reaction.

The reaction of this compound with nucleophiles is a cornerstone for the synthesis of various sulfur-containing derivatives. ucl.ac.uk

Sulfonamides : The synthesis of pyrazole-4-sulfonamides is a common transformation. nih.gov The reaction involves the treatment of the sulfonyl chloride with a primary or secondary amine in a suitable solvent like dichloromethane (B109758), often in the presence of a base. nih.govresearchgate.net This reaction is a reliable method for incorporating the pyrazole (B372694) sulfonyl moiety into diverse molecular scaffolds. researchgate.net

Table 1: Synthesis of Pyrazole Sulfonamide Derivatives

| Amine Reagent | Base | Solvent | Product | Reference |

| 2-Phenylethylamine | Diisopropylethylamine | Dichloromethane | N-(2-phenylethyl)-3-iodo-1-methyl-1H-pyrazole-4-sulfonamide | nih.gov |

| Various Amines | Iodine (catalyst) | Dichloromethane | Various Sulfonamides | researchgate.net |

Sulfonates and Sulfonyl Esters : The reaction with alcohols or phenols leads to the formation of sulfonate esters. frontiersin.org For instance, direct sulfonylation of pyrazolones with sulfonyl chlorides has been developed as an efficient method to synthesize pyrazolyl sulfonates. sioc-journal.cn This process can occur under mild conditions, sometimes in water as a solvent and without the need for additional catalysts or oxidants. sioc-journal.cn

While less common than nucleophilic substitution, the sulfonyl chloride group can undergo reductive transformations. A notable example is the synthesis of sulfinamides from sulfonyl chlorides. This can be achieved through an in-situ reduction of the sulfonyl chloride, for example, using a reagent like triphenylphosphine (B44618) in the presence of an amine. nih.gov This procedure allows for the conversion of the sulfonyl chloride to a lower oxidation state at the sulfur atom, providing access to a different class of compounds. nih.gov

Reactions Involving the Iodo Group at C-3

The iodo group at the C-3 position of the pyrazole ring provides a second reactive site, primarily for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to low-valent metal complexes, which is the key initial step in many cross-coupling catalytic cycles. wikipedia.orgmdpi.com

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon bonds at the C-3 position of the pyrazole ring. sigmaaldrich.comunistra.fr The reactivity of aryl halides in these couplings generally follows the order I > Br > Cl > F, making the 3-iodo-pyrazole an excellent substrate. wikipedia.orgmdpi.com

Suzuki-Miyaura Reaction : This reaction couples the 3-iodo-pyrazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comnih.govtcichemicals.com It is a versatile method for forming biaryl or vinyl-aryl linkages. researchgate.netrsc.org The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-I bond, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com

Sonogashira Reaction : This reaction creates a C-C bond between the 3-iodo-pyrazole and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base like an amine. mdpi.comresearchgate.net The reaction is highly efficient for the synthesis of aryl-alkynes. The mechanism involves a palladium cycle similar to the Suzuki coupling, and a copper cycle that generates a copper(I) acetylide intermediate which then participates in the transmetalation step. wikipedia.orgmdpi.com

Heck Reaction : The Heck reaction couples the 3-iodo-pyrazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgnih.gov This reaction forms a new C-C bond at an sp² carbon of the alkene. The mechanism involves oxidative addition of the palladium catalyst to the C-I bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org

Table 2: Typical Catalytic Systems for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Palladium Catalyst | Ligand (if separate) | Co-catalyst | Base | Reference |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, BINAP | None | K₃PO₄, Cs₂CO₃ | nih.govnih.gov |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N, Piperidine | wikipedia.orgmdpi.comresearchgate.net |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tolyl)₃ | None | Et₃N, NaOAc | organic-chemistry.orgresearchgate.net |

Copper-catalyzed reactions offer an alternative pathway for functionalizing the C-3 iodo position. These reactions are particularly useful for forming carbon-heteroatom bonds.

C-O Bond Formation : Copper(I) iodide (CuI) can catalyze the coupling of 4-iodopyrazoles with various alcohols to form 4-alkoxypyrazoles. nih.gov This type of reaction, an analogue of the Ullmann condensation, typically requires a ligand, such as a phenanthroline derivative, and a base like potassium t-butoxide, often under elevated temperatures which can be achieved with microwave irradiation. nih.gov

C-N and C-S Bond Formation : While direct examples for this compound are less common in the provided context, copper catalysis is broadly applied for C-N and C-S bond formation from aryl halides. acs.org For instance, copper-catalyzed couplings of sulfonyl hydrazides with aminoindazoles have been reported, demonstrating copper's utility in forming new bonds involving sulfur and nitrogen. researchgate.netnih.gov

Nucleophilic Aromatic Substitution at the Iodinated Position

The carbon-iodine bond at the C3 position of the pyrazole ring is a potential site for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces the iodide leaving group. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of the strongly electron-withdrawing sulfonyl chloride group at the adjacent C4 position is expected to activate the ring towards nucleophilic attack. This activation occurs through the stabilization of the negatively charged intermediate (a Meisenheimer-like complex) that forms when the nucleophile adds to the ring.

Despite this electronic activation, SNAr reactions at iodinated positions often face competition from other reaction pathways and can require specific conditions to proceed efficiently. While general principles suggest this reactivity, detailed research findings specifically documenting SNAr reactions at the C3-iodo position of this particular molecule are not extensively reported in the available literature. The reaction would likely be most successful with potent nucleophiles under conditions that favor the addition-elimination mechanism characteristic of SNAr.

Lithium-Halogen Exchange Reactions for Further Functionalization

A more prevalent and synthetically useful transformation for aryl and heteroaryl iodides is the lithium-halogen exchange. wikipedia.org This reaction is a powerful tool for converting the relatively unreactive C-I bond into a highly nucleophilic organolithium species, which can then be trapped with a wide array of electrophiles. The exchange is typically rapid, even at very low temperatures, and generally proceeds with high efficiency for iodides compared to bromides or chlorides. wikipedia.org

For this compound, treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), is expected to induce a swift exchange of the iodine atom for a lithium atom. This would generate the highly reactive intermediate, 1-methyl-4-sulfonyl chloride-1H-pyrazol-3-yl-lithium.

Studies on closely related 3-iodopyrazole derivatives demonstrate the feasibility of this approach. For instance, N-protected 3-iodopyrazoles have been subjected to halogen-metal exchange followed by reaction with electrophiles. researchgate.netumich.edu While analogous bromopyrazoles were found to be unreactive towards Grignard reagents, iodopyrazoles underwent exchange, highlighting the higher reactivity of the C-I bond. researchgate.net The resulting organometallic intermediate can be functionalized in various ways, as illustrated by the reactions of a related compound in the following table.

Interactive Table: Functionalization of a Pyrazole Ring via Halogen-Metal Exchange

| Starting Material | Reagent 1 | Reagent 2 (Electrophile) | Product | Yield (%) | Reference |

| 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole | i-PrMgBr | DMF | 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde | 80% | researchgate.net |

| 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole | i-PrMgBr/LiBr | DMF | 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | 25% | researchgate.net |

| 1-Aryl-3-CF₃-pyrazoles | n-BuLi | I₂ | 1-Aryl-5-iodo-3-CF₃-pyrazoles | 65-89% | rsc.org |

This methodology provides a regioselective pathway to introduce a wide variety of substituents at the C3 position, a transformation that is difficult to achieve through other means.

Reactivity of the Pyrazole Heterocycle

Electrophilic Aromatic Substitution on the Pyrazole Ring

Electrophilic aromatic substitution is a characteristic reaction of many aromatic systems, including pyrazole. In unsubstituted pyrazole, electrophilic attack occurs preferentially at the C4 position. scribd.com However, in this compound, the C4 position is already occupied by a sulfonyl chloride group. The only available position for substitution is C5.

The likelihood of an electrophilic attack at C5 is significantly diminished by the electronic effects of the existing substituents. Both the iodo group at C3 and, more importantly, the sulfonyl chloride group at C4 are strongly deactivating. The -SO₂Cl group is a powerful electron-withdrawing group, which reduces the electron density of the pyrazole ring and makes it much less nucleophilic and thus less reactive towards electrophiles. Therefore, electrophilic aromatic substitution on the pyrazole ring of the title compound is expected to be extremely difficult and would require harsh reaction conditions, if it proceeds at all.

Metalation and Subsequent Reactions of the Pyrazole Ring

Direct deprotonation of a C-H bond, or metalation, is an alternative strategy for functionalizing the pyrazole ring. This reaction is typically performed with strong, non-nucleophilic bases. For the title compound, the most acidic proton on the pyrazole ring is expected to be at the C5 position, influenced by the inductive effects of the adjacent sulfonyl chloride group and the ring nitrogen atom.

Regioselective metalations of pyrazole rings have been achieved using specialized reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). nih.gov Such methods allow for the functionalization of specific positions on the pyrazole nucleus that are otherwise inaccessible. nih.gov It is plausible that a strong base, such as lithium diisopropylamide (LDA) or a TMP-based reagent, could selectively deprotonate the C5 position of this compound, especially at low temperatures. This would generate a new organolithium or organomagnesium species, 3-Iodo-1-methyl-4-sulfonyl chloride-1H-pyrazol-5-yl-metal, which could then react with electrophiles to introduce a substituent at the C5 position. This pathway offers a complementary route to the lithium-halogen exchange for achieving full functionalization of the pyrazole core.

Chemoselectivity and Regioselectivity in Complex Reaction Pathways of this compound

The presence of multiple reactive sites in this compound makes chemoselectivity a critical consideration in its synthetic transformations. The molecule offers three primary points of attack for reagents:

The Sulfonyl Chloride Group: This is a highly electrophilic site, readily attacked by nucleophiles.

The Carbon-Iodine Bond: This site is susceptible to metal-halogen exchange and certain transition metal-catalyzed cross-coupling reactions.

The C5-H Bond: This is the most acidic proton on the pyrazole ring, susceptible to deprotonation by very strong bases.

The outcome of a reaction is therefore highly dependent on the nature of the reagent employed. Regioselectivity, the choice between which atom is affected, is dictated by these intrinsic properties. For example, one-pot condensation reactions are known to be highly regio- and chemo-selective in the synthesis of functionalized pyrazoles. nih.gov The electronic effects of substituents play a crucial role in determining the reactivity and selectivity of various reactions. acs.orgacs.org

The predictable selectivity allows for the targeted modification of the molecule, as summarized in the table below.

Interactive Table: Predicted Chemoselective Reactions

| Reagent Class | Primary Reactive Site | Expected Transformation |

| Nucleophiles (e.g., Amines, Alcohols, H₂O) | Sulfonyl Chloride (-SO₂Cl) | Formation of sulfonamides, sulfonates, or sulfonic acid |

| Alkyllithium Reagents (e.g., n-BuLi, t-BuLi) | Carbon-Iodine Bond (C3-I) | Lithium-halogen exchange to form a C3-lithiated species |

| Strong, Non-nucleophilic Bases (e.g., LDA, TMP-bases) | C5-H Bond | Direct metalation (deprotonation) to form a C5-lithiated species |

| Transition Metal Catalysts (e.g., Palladium complexes) with coupling partners | Carbon-Iodine Bond (C3-I) | Cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) |

By carefully selecting the reagent and reaction conditions, a chemist can selectively functionalize the sulfonyl chloride group without disturbing the C-I bond, or perform a lithium-halogen exchange at the C-I bond while leaving the sulfonyl chloride group intact (provided the reaction is conducted at a low temperature at which the newly formed organolithium does not attack the sulfonyl chloride).

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are scarce, the mechanisms of its key potential transformations are well-established in the broader context of organic chemistry.

Lithium-Halogen Exchange: The mechanism of lithium-halogen exchange is generally considered to be a polar, nucleophilic process. stackexchange.com It is proposed to proceed through the formation of an intermediate "ate-complex," where the carbanion of the alkyllithium reagent attacks the iodine atom of the heteroaryl iodide. pku.edu.cn This complex then collapses to form the more stable lithiated heterocycle and the alkyl iodide. The reaction is kinetically controlled, and the rate trend is typically I > Br > Cl. wikipedia.org Evidence for the ate-complex intermediate has been supported by various studies, including the observation that the reaction can be faster than proton transfer. pku.edu.cn

Nucleophilic Attack at the Sulfonyl Chloride: The reaction of the sulfonyl chloride group with a nucleophile (e.g., an amine to form a sulfonamide) proceeds via a nucleophilic addition-elimination mechanism at the sulfur atom. The nucleophile attacks the electrophilic sulfur center, breaking the S=O π-bond to form a tetrahedral intermediate. In a subsequent step, the chloride ion is eliminated as a leaving group, and the S=O double bond is reformed, yielding the final substitution product.

Directed ortho-Metalation (at C5): The mechanism of directed metalation involves the coordination of the organolithium or other strong base to a Lewis basic directing group on the aromatic ring. In this case, coordination could potentially involve the N2 nitrogen of the pyrazole or the oxygen atoms of the sulfonyl group. This coordination positions the base in proximity to the C5 proton, facilitating its abstraction and leading to a regioselectively formed organometallic species. This process is a kinetically controlled deprotonation.

Kinetic Studies of Reaction Rates and Pathways

Direct kinetic studies on the reaction rates and pathways of this compound are not extensively documented in publicly available literature. However, the reactivity of this compound can be inferred from the behavior of its constituent functional groups: the pyrazole ring, the iodo substituent, and the sulfonyl chloride group. The molecule possesses two primary sites for reaction: the highly electrophilic sulfur atom of the sulfonyl chloride and the carbon-iodine bond on the pyrazole ring.

The reaction involving the sulfonyl chloride group with nucleophiles, such as amines to form sulfonamides, is generally expected to be a rapid process. nih.gov The rate of this nucleophilic substitution is dependent on the nucleophilicity of the attacking species, the solvent, and the temperature. For instance, the formation of pyrazole-4-sulfonamide derivatives by reacting pyrazole sulfonyl chloride with various amines proceeds under mild conditions, often at room temperature, suggesting a relatively fast reaction rate. nih.gov

The reactivity of the iodo group at the 4-position of the pyrazole ring is most prominently observed in metal-catalyzed cross-coupling reactions. The rates and pathways of these reactions are highly dependent on the specific catalytic system employed. For example, in copper-catalyzed coupling reactions of 4-iodopyrazoles with alcohols, the reaction time can be as short as one hour under microwave irradiation at 130 °C. nih.gov The pathway for such reactions typically involves a catalytic cycle with intermediates that facilitate the formation of a new carbon-oxygen bond.

Similarly, palladium-catalyzed reactions, such as the Sonogashira cross-coupling of iodopyrazoles with alkynes, are also a key reaction pathway. arkat-usa.org The kinetics of these reactions are influenced by factors including the palladium catalyst, the presence of a copper co-catalyst, the choice of ligand, the base, and the solvent.

The following table summarizes reaction conditions for related iodo-pyrazole compounds, which can provide an indication of the potential reaction pathways and the conditions required for the transformation of this compound.

Table 1: Reaction Conditions for Coupling Reactions of Substituted Iodopyrazoles

| Reactant | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Iodo-1H-1-tritylpyrazole | Allyl alcohol | CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (20 mol%) | KOBut | Allyl alcohol | 130 (Microwave) | 1 | 85 | nih.gov |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh3)2Cl2, CuI | Et3N | THF | Room Temp. | 24 | 75 | arkat-usa.org |

Identification of Reaction Intermediates

Specific experimental identification of reaction intermediates for this compound has not been reported. However, based on established mechanisms for similar classes of compounds, plausible intermediates can be proposed for its primary reaction types.

For the nucleophilic substitution at the sulfonyl chloride group, the reaction is expected to proceed through a transition state leading to the formation of a sulfonamide or sulfonate ester. In the reaction with an amine, for example, the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to a transient intermediate where the sulfur atom is pentacoordinate, which then collapses to form the sulfonamide and releases a chloride ion.

In the context of metal-catalyzed cross-coupling reactions at the iodo-position, the intermediates are part of a well-established catalytic cycle. For a typical palladium-catalyzed reaction, such as a Suzuki or Sonogashira coupling, the following intermediates are generally accepted:

Oxidative Addition Intermediate: The catalytic cycle is initiated by the oxidative addition of the iodo-pyrazole to a Pd(0) complex, forming a Pd(II) intermediate. In this species, both the pyrazole moiety and the iodine atom are bonded to the palladium center.

Transmetalation Intermediate (for Suzuki coupling): In a Suzuki coupling, a boronic acid derivative, activated by a base, undergoes transmetalation with the Pd(II) intermediate. This step involves the transfer of the organic group from boron to palladium, displacing the halide and forming a new organopalladium(II) intermediate.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the organopalladium(II) intermediate, which forms the new carbon-carbon bond of the product and regenerates the Pd(0) catalyst.

For copper-catalyzed reactions, such as the coupling of an iodo-pyrazole with an alcohol, the mechanism may involve the formation of a copper-alkoxide intermediate which then reacts with the iodo-pyrazole.

Role of Catalysts and Reagents in Directed Reactivity

The reactivity of this compound can be precisely directed by the careful selection of catalysts and reagents, allowing for selective functionalization at either the sulfonyl chloride group or the iodo-substituted carbon.

The reactivity of the sulfonyl chloride group is primarily directed by the choice of nucleophile and the base used. A wide variety of sulfonamides can be synthesized by reacting the sulfonyl chloride with different primary or secondary amines. nih.gov The use of a base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often necessary to neutralize the HCl generated during the reaction. nih.gov The choice of solvent, such as dichloromethane (DCM), can also influence the reaction efficiency. nih.gov

The reactivity of the iodo group is almost exclusively controlled by the use of transition metal catalysts. Different catalytic systems can direct the iodo-pyrazole to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium Catalysts: Palladium complexes are instrumental in directing the reactivity of the iodo group towards C-C bond formation. For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are effective for Suzuki-Miyaura coupling with boronic acids. nih.gov For Sonogashira coupling with terminal alkynes, a combination of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2), and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is employed. arkat-usa.org

Copper Catalysts: Copper(I) salts, particularly CuI, are effective catalysts for coupling iodo-pyrazoles with various nucleophiles. For example, in the presence of CuI and a suitable ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline, 4-iodopyrazoles can be coupled with alcohols to form 4-alkoxypyrazoles. nih.gov The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the reaction.

Reagents for Iodination: The synthesis of iodo-pyrazoles themselves often involves specific reagents to direct the iodination to the desired position. For example, the use of N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) can achieve selective iodination of the pyrazole ring. nih.gov

The following table summarizes various catalytic systems and reagents that can be used to direct the reactivity of iodo-pyrazoles, which are applicable to this compound.

Table 2: Catalysts and Reagents for Directed Reactivity of Iodopyrazoles

| Reaction Type | Catalyst/Reagent | Role | Example Application | Reference |

|---|---|---|---|---|

| Sulfonamide Formation | Diisopropylethylamine (DIPEA) | Base | Synthesis of pyrazole-4-sulfonamides | nih.gov |

| C-O Coupling | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline | Catalyst, Ligand | Coupling of 4-iodopyrazoles with alcohols | nih.gov |

| Sonogashira Coupling | Pd(PPh3)2Cl2, CuI | Catalyst, Co-catalyst | Coupling of iodopyrazoles with terminal alkynes | arkat-usa.org |

| Suzuki Coupling | Pd(PPh3)4 | Catalyst | Coupling of iodopyrazoles with boronic acids | nih.gov |

Derivatization Strategies and Synthetic Applications of 3 Iodo 1 Methyl 1h Pyrazole 4 Sulfonyl Chloride

Synthesis of Pyrazole-4-sulfonamide Derivatives

The sulfonyl chloride moiety of 3-iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride is a highly reactive electrophilic group that readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages. nih.govcbijournal.com This reaction is a cornerstone in the derivatization of this compound, allowing for the introduction of a wide array of substituents and the generation of large libraries of pyrazole-4-sulfonamide derivatives.

The reaction of this compound with a diverse range of amines is a straightforward and efficient method for structural diversification. Typically, the reaction is carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. cbijournal.com This method is applicable to a wide variety of amines, including aliphatic, aromatic, and heterocyclic amines, leading to the corresponding N-substituted pyrazole-4-sulfonamides.

The versatility of this reaction allows for the systematic modification of the substituent attached to the sulfonamide nitrogen, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science. For instance, by varying the amine component, researchers can fine-tune the steric and electronic properties of the resulting sulfonamide, which can have a significant impact on its biological activity or material properties.

Table 1: Examples of Pyrazole-4-sulfonamide Synthesis

| Amine | Product |

| Aniline | 3-Iodo-1-methyl-N-phenyl-1H-pyrazole-4-sulfonamide |

| Benzylamine | N-Benzyl-3-iodo-1-methyl-1H-pyrazole-4-sulfonamide |

| Piperidine | 1-((3-Iodo-1-methyl-1H-pyrazol-4-yl)sulfonyl)piperidine |

| Morpholine | 4-((3-Iodo-1-methyl-1H-pyrazol-4-yl)sulfonyl)morpholine |

The reactivity of the sulfonyl chloride group is influenced by the electronic properties of the pyrazole (B372694) ring. The N-methyl group at the 1-position and the iodo group at the 3-position have a modest electronic influence on the sulfonyl chloride at the 4-position. The reactivity of the amine nucleophile is also a critical factor in the sulfonamide bond formation.

Exploiting the C-3 Iodo Substituent for Advanced Molecular Architectures

The iodine atom at the C-3 position of the pyrazole ring is a key functional group that opens up a vast landscape of synthetic possibilities through various transition metal-catalyzed cross-coupling reactions. This allows for the construction of complex molecular frameworks, including polycyclic and fused heterocyclic systems, as well as biaryls and oligomers.

The C-3 iodo substituent can be utilized in intramolecular and intermolecular cyclization reactions to construct fused heterocyclic systems. For example, a Sonogashira coupling of this compound with a terminal alkyne bearing a suitable functional group can be followed by an intramolecular cyclization to afford a pyrazolo-fused heterocycle. arkat-usa.orgresearchgate.net

Furthermore, the iodo group can be converted to other functional groups, such as an amino or hydrazino group, which can then undergo condensation reactions to form fused ring systems like pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyridazines. nih.govnih.gov These fused heterocyclic systems are prevalent in many biologically active molecules and functional materials.

Table 2: Potential Cross-Coupling Reactions for Advanced Architectures

| Reaction | Coupling Partner | Potential Product Type |

| Sonogashira Coupling | Terminal Alkyne | Alkyne-substituted pyrazole |

| Suzuki Coupling | Boronic Acid/Ester | Aryl/Heteroaryl-substituted pyrazole |

| Stille Coupling | Organostannane | Aryl/Heteroaryl-substituted pyrazole |

| Heck Coupling | Alkene | Alkene-substituted pyrazole |

| Buchwald-Hartwig Amination | Amine | Amine-substituted pyrazole |

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryls and oligomers. The C-3 iodo group of this compound makes it an excellent substrate for Suzuki, Stille, and Negishi couplings. beilstein-journals.org By reacting it with various aryl or heteroaryl boronic acids, organostannanes, or organozinc reagents, a wide range of pyrazole-containing biaryls can be synthesized.

This strategy is not limited to the introduction of a single aryl group. By employing di-functional coupling partners, such as diboronic acids, it is possible to synthesize pyrazole-containing oligomers and polymers. These materials may exhibit interesting photophysical or electronic properties, making them suitable for applications in materials science.

Advanced Analytical Methodologies for Research on 3 Iodo 1 Methyl 1h Pyrazole 4 Sulfonyl Chloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Through a suite of 1D and 2D experiments, a complete and unambiguous assignment of all proton and carbon signals of 3-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride can be achieved, providing definitive proof of its constitution and connectivity.

The structural assignment of this compound begins with one-dimensional ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to be relatively simple, showing two distinct singlets. One singlet corresponds to the three protons of the N-methyl group (N-CH₃), and the other singlet arises from the lone proton on the pyrazole (B372694) ring at the C5 position (H5).

The ¹³C NMR spectrum will show four signals: one for the N-methyl carbon and three for the pyrazole ring carbons (C3, C4, and C5). The carbon atoms directly attached to the iodine (C3) and the sulfonyl chloride group (C4) are quaternary and will not be visible in proton-coupled carbon spectra like DEPT-135. The chemical shift of C3 is significantly influenced by the heavy iodine atom, typically resulting in a pronounced upfield shift, while the C4 carbon, bonded to the strongly electron-withdrawing sulfonyl chloride group, will appear further downfield. researchgate.netresearchgate.net

To definitively assign these signals and confirm the molecular structure, a series of two-dimensional NMR experiments are employed. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically 2-3 bonds). For this specific molecule, no cross-peaks are expected in the COSY spectrum, as there are no scalar-coupled protons. This absence of correlation is itself a piece of structural information, confirming the isolated nature of the H5 proton. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). researchgate.net It would show a clear cross-peak connecting the H5 proton signal to the C5 carbon signal and another cross-peak linking the N-methyl protons to the N-methyl carbon. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for mapping the molecular skeleton by identifying longer-range couplings (2-3 bonds) between protons and carbons. researchgate.net Key expected correlations for this compound would include:

The N-methyl protons showing correlations to both the C5 and C3 carbons of the pyrazole ring.

The H5 proton showing correlations to the C3 and C4 carbons, as well as to the N-methyl carbon. These correlations are vital for assigning the quaternary carbons C3 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are bonded. nih.gov A key NOESY correlation would be expected between the N-methyl protons and the H5 proton, confirming their spatial proximity on the pyrazole ring.

The collective data from these experiments provide a comprehensive and definitive structural elucidation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.9 - 4.1 | ~37 - 39 |

| H5 | ~8.0 - 8.3 | - |

| C3-I | - | ~70 - 75 |

| C4-SO₂Cl | - | ~130 - 135 |

| C5 | - | ~140 - 143 |

Note: Predicted values are based on data from analogous pyrazole structures and known substituent effects. Actual values may vary based on solvent and experimental conditions.

Table 2: Key Expected 2D NMR Correlations

| Experiment | Proton Signal | Correlated Carbon/Proton Signal(s) | Information Gained |

|---|---|---|---|

| HSQC | N-CH₃ | N-CH₃ Carbon | C-H one-bond connectivity |

| H5 | C5 Carbon | C-H one-bond connectivity | |

| HMBC | N-CH₃ | C5, C3 | Confirms N1-methylation and pyrazole skeleton |

| H5 | C3, C4, N-CH₃ | Confirms substituent positions and pyrazole skeleton |

| NOESY | N-CH₃ | H5 | Confirms spatial proximity of N-methyl and H5 |

While the pyrazole ring itself is rigid, rotation can occur around the single bond connecting the C4 carbon to the sulfur atom of the sulfonyl chloride group. Variable Temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic processes. montana.edu

At room temperature, the rotation around the C4-S bond is typically fast on the NMR timescale, resulting in time-averaged signals. However, as the temperature is lowered, this rotation can slow down. If the rotational barrier is sufficiently high, the exchange rate may become slow enough to allow for the observation of distinct signals for different stable conformers (rotamers). nih.gov

By analyzing the NMR spectra at various temperatures, one can observe the broadening of signals as the exchange rate approaches the NMR timescale, followed by coalescence into a single sharp peak at a specific temperature (the coalescence temperature, Tc). researchgate.net From this coalescence temperature and the frequency difference between the signals of the distinct rotamers at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. This provides valuable quantitative data on the conformational flexibility of the sulfonyl chloride moiety. nih.gov Studies on other aryl-Csp³ bonds have shown that rotational barriers can range from under 10 kcal/mol to over 15 kcal/mol, depending on the steric and electronic environment. nih.gov

NMR spectroscopy is not only used for final product characterization but also serves as a powerful tool for monitoring chemical reactions in real-time. researchgate.net By acquiring NMR spectra of the reaction mixture at regular intervals, one can track the disappearance of starting material signals and the concurrent appearance of product signals. nih.gov

For the synthesis of this compound, one could monitor the sulfonation of an iodinated pyrazole precursor. The distinct signals for the precursor's C4-H proton would decrease in intensity, while the characteristic signals for the product, such as the downfield-shifted pyrazole proton, would emerge and grow. This allows for the determination of reaction kinetics, calculation of conversion rates, and assessment of product purity without the need for isolation. nih.gov

Furthermore, in situ NMR can sometimes enable the detection of transient intermediates that may not be observable by other methods. By carefully controlling reaction conditions within the NMR tube (e.g., low temperature), it may be possible to identify and characterize short-lived species, providing deeper mechanistic insight into the reaction pathway.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of chemical analysis, providing highly accurate mass measurements that can confirm the elemental composition of a molecule. Coupled with tandem mass spectrometry (MS/MS), it also offers detailed structural information through controlled fragmentation. xmu.edu.cn

The first step in mass spectrometry is the ionization of the analyte. For a molecule like this compound, with a molecular formula of C₄H₄ClIN₂O₂S, the two most common soft ionization techniques coupled with liquid chromatography are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). scripps.edu

The theoretical exact mass of the neutral molecule is 321.8788 g/mol . HRMS can measure this with an accuracy of a few parts per million (ppm), allowing for the unambiguous confirmation of the elemental formula.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile compounds. microsaic.com It typically generates protonated molecules, [M+H]⁺, in the positive ion mode. For the target compound, this would result in an ion with an m/z of 322.8861. ESI is often preferred for its gentle nature, which minimizes in-source fragmentation and preserves the molecular ion for further analysis. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more thermally stable compounds. youtube.com The analyte is vaporized and ionized through gas-phase reactions. Like ESI, it typically produces [M+H]⁺ ions. While ESI might be the first choice due to the polar sulfonyl group, APCI could be a viable alternative if ESI provides a weak signal. nih.gov A comparison between the two can reveal which technique is more efficient for this particular analyte.

Tandem mass spectrometry (MS/MS) provides definitive structural proof by analyzing the fragmentation patterns of a selected precursor ion (e.g., the [M+H]⁺ ion). nih.gov The precursor ion is isolated and then fragmented through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. wikipedia.org The fragmentation pathway reveals the connectivity of the molecule.

For the protonated this compound ion ([C₄H₅ClIN₂O₂S]⁺), a plausible fragmentation pathway would involve the sequential loss of neutral fragments. Key fragmentation patterns for sulfonyl chlorides and related structures often include the loss of SO₂ and the halogen atoms. nih.govresearchgate.net

A proposed fragmentation pathway could include:

Loss of SO₂: A common fragmentation for sulfonyl compounds is the neutral loss of sulfur dioxide (SO₂; 63.9619 u), which is a very stable small molecule. nih.gov

Loss of Cl radical: Cleavage of the S-Cl bond would lead to the loss of a chlorine radical (Cl•; 34.9688 u).

Loss of I radical: Cleavage of the C-I bond would result in the loss of an iodine radical (I•; 126.9045 u).

Ring Cleavage: Further fragmentation could involve the breakdown of the pyrazole ring itself, often initiated by the loss of N₂ or HCN. researchgate.net

By accurately measuring the masses of these fragment ions using HRMS, their elemental compositions can be determined, allowing for a confident reconstruction of the molecule's structure and confirmation of the positions of the iodo and sulfonyl chloride substituents.

Table 3: Predicted Key Fragments in MS/MS Analysis of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Fragment Ion Formula | Neutral Loss | Predicted Fragment m/z | Proposed Identity |

|---|---|---|---|---|

| 322.8861 | [C₄H₅IN₂O₂S]⁺ | Cl• | 287.9173 | Loss of Chlorine |

| 322.8861 | [C₄H₅ClIN₂S]⁺ | SO₂ | 258.9242 | Loss of Sulfur Dioxide |

| 322.8861 | [C₄H₅ClN₂O₂S]⁺ | I• | 195.9816 | Loss of Iodine |

| 258.9242 | [C₄H₅ClN₂]⁺ | I• | 131.0197 | Loss of Iodine from [M+H-SO₂]⁺ |

| 195.9816 | [C₄H₅ClN₂S]⁺ | SO₂ | 131.0197 | Loss of Sulfur Dioxide from [M+H-I]⁺ |

Note: These are predicted fragmentation pathways. The relative abundance of each fragment depends on the collision energy and instrument parameters.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique can provide unparalleled insights into its molecular architecture and intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining an unambiguous molecular structure. By irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, researchers can determine bond lengths, bond angles, and torsional angles with high precision. While a specific crystal structure for this compound is not publicly available, analysis of related pyrazole structures allows for a detailed prediction of the expected outcomes. nih.gov For instance, the crystal structure of 4-iodo-1H-pyrazole has been determined, revealing how the iodine substituent influences the crystal packing through halogen bonding and other non-covalent interactions. nih.gov

An SC-XRD study of this compound would definitively establish the geometry of the pyrazole ring and the conformation of the sulfonyl chloride group relative to the ring. Key structural parameters that would be determined are presented in the table below.

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Information | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Provides basic information on crystal symmetry. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |

| Key Bond Lengths (Å) | C-I, S-Cl, S=O, N-C | Confirms covalent bonding and reveals electronic effects. |

| Key Bond Angles (°) | O=S=O, C-S-Cl | Determines the geometry around the sulfur atom. |

| Torsion Angles (°) | C4-S-Cl-N1 | Describes the conformation of the sulfonyl chloride group. |

| Intermolecular Interactions | Halogen bonds (I···O, I···N), Hydrogen bonds (C-H···O) | Elucidates how molecules pack in the crystal lattice. |

Co-crystallization Studies with Reaction Partners

Co-crystallization is a technique where the target molecule is crystallized with a second component, known as a co-former, to form a new crystalline solid with a defined stoichiometric ratio. This method is particularly useful for studying non-covalent interactions between potential reaction partners.

For this compound, co-crystallization with nucleophiles (e.g., amines, alcohols) could provide valuable pre-reaction snapshots. The resulting crystal structures would reveal the specific interaction geometries—such as hydrogen bonds or halogen bonds—that precede a chemical reaction. This information is crucial for understanding reaction mechanisms and designing new synthetic pathways. For example, co-crystallizing with a primary amine could show hydrogen bonding between the amine N-H and a sulfonyl oxygen, illustrating the orientation of the nucleophile as it approaches the electrophilic sulfur center.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups and probing the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the compound.

For this compound, FT-IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of its constituent functional groups. The sulfonyl chloride group is particularly well-defined in vibrational spectroscopy. It gives rise to strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds. acdlabs.comcdnsciencepub.com The S-Cl stretching frequency is also observable, typically at lower wavenumbers. cdnsciencepub.com The pyrazole ring will have a series of characteristic stretching and bending vibrations.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | FT-IR/Raman | 1370 - 1410 | Strong (IR) |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | FT-IR/Raman | 1165 - 1205 | Strong (IR) |

| Pyrazole Ring | C=N Stretch | FT-IR/Raman | 1550 - 1650 | Medium |

| Pyrazole Ring | Ring Breathing/Deformation | Raman | 900 - 1200 | Medium-Strong |

| Methyl Group (N-CH₃) | C-H Stretch | FT-IR/Raman | 2850 - 2960 | Medium |

| Carbon-Iodine (C-I) | C-I Stretch | FT-IR/Raman | 500 - 600 | Medium |

| Sulfur-Chlorine (S-Cl) | S-Cl Stretch | FT-IR/Raman | 300 - 420 | Medium |

By analyzing shifts in these vibrational frequencies under different conditions (e.g., in different solvents or upon binding to another molecule), researchers can gain insights into intermolecular interactions. For example, hydrogen bonding to the sulfonyl oxygen atoms would cause a redshift (a shift to lower wavenumbers) in the S=O stretching bands. These techniques are invaluable for confirming the presence of the key functional groups and for studying how the molecule interacts with its environment.

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring in Research

Chromatography is an essential tool in chemical research for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly applicable to the study of this compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

HPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sielc.com

This technique is exceptionally useful for:

Purity Assessment: HPLC can separate the target compound from starting materials, byproducts, and degradation products. Integration of the peak areas in the chromatogram allows for the precise quantification of purity.

Reaction Monitoring: By taking small aliquots from a reaction mixture at various time points and analyzing them by HPLC, chemists can track the consumption of starting materials and the formation of the product. researchgate.net This is critical for optimizing reaction conditions such as temperature, time, and catalyst loading.

The choice of detector is crucial for sensitivity and selectivity. A Diode-Array Detector (DAD) or a UV-Vis detector would be suitable, as the pyrazole ring is a chromophore that absorbs UV light. For more definitive identification of peaks, an HPLC system can be coupled with a mass spectrometer (LC-MS), which provides mass information for each separated component, confirming the identity of the product and helping to elucidate the structures of any impurities.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water and Acetonitrile | Elutes compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detector | DAD/UV at ~254 nm | Detection of the aromatic pyrazole ring. |

| Injection Volume | 5-10 µL | Standard sample injection volume. |

| Column Temperature | 25-30 °C | Ensures reproducible retention times. |

Gas Chromatography (GC) for Volatile Byproducts and Purity Analysis

While this compound itself may have limited volatility and thermal stability, making it challenging for direct GC analysis, this technique is invaluable for analyzing more volatile precursors, reagents, or potential byproducts from its synthesis. For instance, the synthesis of substituted pyrazoles can sometimes generate volatile side products that are readily analyzed by GC.

When coupled with a mass spectrometer (GC-MS), this technique provides powerful identification capabilities for any volatile impurities in a sample of this compound. A sample could be dissolved in a suitable solvent, and the analysis would reveal the presence of any low-boiling-point contaminants. This is particularly important for ensuring the high purity required for subsequent reactions or detailed physical studies. The method is also useful for analyzing the starting materials used in the synthesis to ensure their quality before use.

Preparative Chromatography for Isomer Separation and Product Isolation

Preparative chromatography is an indispensable technique in the synthesis of this compound, serving the dual purpose of isolating the target compound from crude reaction mixtures and separating it from potential isomeric impurities. The high purity afforded by these methods is critical for ensuring the reliability of subsequent synthetic applications and analytical studies. Methodologies range from standard flash chromatography for bulk purification to more sophisticated high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) for resolving closely related isomers. chromatographyonline.comrsc.orgnih.gov

The isolation of pyrazole derivatives and sulfonyl chlorides frequently employs normal-phase chromatography. rsc.orgnih.gov Flash column chromatography, utilizing silica (B1680970) gel as the stationary phase, is a common and effective method for the primary purification of these compounds following a synthetic workup. rsc.org The selection of an appropriate mobile phase, typically a binary mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate, is optimized to achieve efficient separation of the desired product from starting materials, reagents, and by-products. rsc.org The polarity of the solvent system is often adjusted in a gradient elution to enhance resolution and recovery. rsc.org

For more challenging separations, particularly the separation of constitutional isomers or stereoisomers that may arise during synthesis, advanced preparative techniques are employed. chromatographyonline.comnih.gov Preparative HPLC and SFC are powerful tools for achieving baseline separation of isomers in complex mixtures. chromatographyonline.comnih.gov The choice of stationary phase is paramount in these applications. For instance, in the separation of chiral pyrazole intermediates, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have demonstrated high enantiorecognition capabilities. chromatographyonline.comnih.gov Similarly, Pirkle-type columns, like the (R,R)Whelk-O1, have been effective for resolving racemic pyrazoles in both HPLC and SFC modes. chromatographyonline.com

The mobile phase composition in these advanced systems is also a critical parameter. While normal-phase eluents are common, the use of polar organic elution modes has gained traction for their ability to provide sharp peaks and reduce analysis times. nih.gov Supercritical fluid chromatography, which uses supercritical CO2 as the primary mobile phase component, is recognized as a greener and often faster alternative to liquid chromatography for preparative-scale separations. chromatographyonline.com

Detailed findings from research on related pyrazole compounds highlight the specific conditions that can be adapted for the purification of this compound. The following tables summarize typical parameters used for product isolation and isomer separation in this class of compounds.

Table 1: General Preparative Chromatography Conditions for Pyrazole & Sulfonyl Chloride Purification

| Compound Type | Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |

|---|---|---|---|---|

| Pyrazole Derivatives | Column Chromatography | Silica Gel | Hexane-Ethyl Acetate (EA) | Product Isolation |

| Pyrazole Derivatives | Column Chromatography | Basic Alumina | Hexane-Tetrahydrofuran (THF) | Product Isolation |

| Sulfonyl Chlorides | Flash Chromatography | Silica Gel | 0 → 2% Ethyl Acetate/Hexanes | Product Isolation |

Table 2: Advanced Preparative Chromatography for Pyrazole Isomer Separation

| Technique | Isomer Type | Stationary Phase | Mobile Phase / Modifier | Key Finding |

|---|---|---|---|---|

| HPLC (Normal Phase) | Enantiomers | Cellulose tris(3,5-dimethylphenyl carbamate) on silica gel | Not specified | Confirmed separation of racemic pyrazole intermediate. chromatographyonline.com |

| SFC | Enantiomers | (S,S)Whelk-O1 | Not specified | Developed a new, efficient chiral separation method. chromatographyonline.com |

| HPLC (Polar Organic) | Enantiomers | Lux cellulose-2 | Methanol | Superior performance with short run times and high resolution. nih.gov |

| HPLC (Normal Phase) | Enantiomers | Lux amylose-2 | n-Hexane/Ethanol | Greater resolving ability for certain pyrazole derivatives. nih.gov |

Computational and Theoretical Studies of 3 Iodo 1 Methyl 1h Pyrazole 4 Sulfonyl Chloride

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular behavior. eurasianjournals.com For complex molecules such as substituted pyrazoles, these methods are indispensable for predicting structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netnih.gov By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov For 3-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride, DFT calculations would predict the precise spatial relationship between the pyrazole (B372694) ring, the iodine atom, the methyl group, and the sulfonyl chloride moiety.

These calculations can also map out the potential energy surface, identifying the lowest energy conformation (global minimum) and other stable isomers (local minima). This information is crucial for understanding the molecule's preferred shape and how its structure influences its properties.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C3-I | ~2.10 |

| Bond Length (Å) | C4-S | ~1.78 |

| Bond Length (Å) | S-Cl | ~2.08 |

| Bond Angle (°) | I-C3-N2 | ~125.5 |

| Bond Angle (°) | C3-C4-S | ~128.0 |

| Dihedral Angle (°) | C3-C4-S-Cl | ~85.0 |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analysis of the HOMO and LUMO electron density distributions would reveal the most likely sites for nucleophilic and electrophilic attack, respectively. The sulfonyl chloride group is strongly electron-withdrawing, which would be expected to lower the energy of the LUMO, making the sulfur atom a potent electrophilic site.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -7.5 | Electron-donating ability |

| LUMO | -1.8 | Electron-accepting ability |

| Energy Gap (ΔE) | 5.7 | Chemical reactivity and stability |

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, aiding in the structural confirmation of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical values, when compared to experimental data, can help assign specific signals to the correct atoms within the molecule.

Similarly, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions. This provides a detailed understanding of the molecule's vibrational behavior and serves as a powerful tool for interpreting experimental spectra.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C3 (attached to I) | 95.2 | 94.8 |

| C4 (attached to SO₂Cl) | 145.8 | 146.1 |

| C5 | 138.5 | 138.2 |

| N-CH₃ | 39.7 | 39.5 |

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are invaluable for exploring the mechanisms of chemical reactions, providing insights into intermediate structures and the energies of transition states that are often impossible to observe directly.

By mapping the reaction pathway from reactants to products, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate. For reactions involving this compound, such as its reaction with an amine to form a sulfonamide, DFT calculations can elucidate whether the mechanism is concerted or stepwise. nih.gov Such calculations have been used to investigate SN2-type transition states in related systems. mdpi.com

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +15.5 |

| Products | -25.0 |

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. wikipedia.org Computational models can account for these environmental effects using methods like the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies. wikipedia.orgaun.edu.eg

For reactions of sulfonyl chlorides, the polarity of the solvent can stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. mdpi.com Comparing calculations performed in the gas phase to those incorporating a solvent model provides a more realistic and accurate picture of the reaction energetics. mdpi.com

| Computational Model | Calculated Ea (kcal/mol) |

|---|---|

| Gas Phase | 22.5 |

| Acetonitrile (B52724) (PCM) | 16.8 |

| Water (PCM) | 15.1 |

Molecular Dynamics Simulations for Conformational Space Exploration

As of late 2025, specific molecular dynamics (MD) simulation studies focused exclusively on the conformational space of this compound are not extensively documented in publicly available research literature. MD simulations are a powerful computational method used to understand the dynamic behavior of molecules over time, providing insights into their flexibility, preferred shapes (conformations), and the energy landscapes that govern their transitions.

While direct studies on this specific compound are lacking, the principles of MD simulations can be applied to hypothesize its conformational behavior based on the known behavior of related pyrazole and sulfonyl chloride-containing molecules. Such simulations would model the interactions between the atoms of the molecule and a simulated environment (like a solvent) to predict its movements and stable conformations.

The primary areas of conformational flexibility in this compound would be the rotation around the single bonds, particularly the bond connecting the pyrazole ring to the sulfonyl chloride group. The exploration of this conformational space is crucial as the three-dimensional structure of a molecule dictates its reactivity and interactions with other molecules.

A hypothetical MD simulation study would involve several key steps:

System Setup: A model of the this compound molecule would be created. This model would then be placed in a simulation box, often filled with a solvent like water, to mimic realistic conditions.

Force Field Selection: A suitable force field would be chosen to describe the potential energy of the system. The force field consists of parameters that define bond lengths, angles, and dihedral angles, as well as non-bonded interactions.

Simulation Run: The simulation would be run for a specific duration, typically nanoseconds to microseconds, allowing the molecule to explore various conformations.

Trajectory Analysis: The resulting trajectory, a record of atomic positions over time, would be analyzed to identify the most stable and frequently occurring conformations.

Key parameters that would be analyzed from such a simulation to understand the conformational landscape include:

Dihedral Angle Distributions: The distribution of the torsion angle between the pyrazole ring and the sulfonyl chloride group would reveal the preferred rotational orientations.

Potential Energy Surface: This would map the energy of the molecule as a function of its geometry, highlighting the low-energy (stable) and high-energy (transitional) states.

Root Mean Square Deviation (RMSD): This metric would quantify the structural changes of the molecule over the course of the simulation.

The insights gained from MD simulations are valuable for understanding the intrinsic properties of the molecule and for predicting its behavior in various chemical environments. Although specific data for this compound is not available, the methodology of molecular dynamics simulations provides a robust framework for its future computational investigation. The study of related pyrazole derivatives by computational means has been shown to be a valuable tool in fields like drug design and materials science. nih.govgrowingscience.com

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthesis Routes for 3-Iodo-1-methyl-1H-pyrazole-4-sulfonyl chloride

The principles of green chemistry are increasingly becoming a prerequisite for the development of new chemical processes. consensus.app Future research will prioritize the development of environmentally benign methods for the synthesis of this compound, moving away from conventional methods that may rely on hazardous reagents and solvents.

Key research thrusts will include:

Aqueous Synthesis: Exploring water as a solvent for key synthetic steps, which offers significant environmental and safety advantages over volatile organic compounds. consensus.app

Microwave-Assisted and Sonochemical Methods: Utilizing alternative energy sources like microwaves and ultrasound to accelerate reaction rates, improve yields, and reduce energy consumption compared to traditional thermal methods. researchgate.netnih.gov

Solvent-Free Reactions: Investigating solid-state or grinding techniques that eliminate the need for solvents altogether, thereby minimizing waste generation. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. nih.gov This involves moving away from the use of hazardous reagents like phosgene and instead exploring alternatives like diphenyl carbonate for certain transformations. rsc.org

| Parameter | Conventional Synthesis | Potential Green Synthesis |

|---|---|---|

| Solvents | Volatile Organic Compounds (e.g., Chloroform (B151607), Dichloromethane) nih.gov | Water, Bio-based solvents, Supercritical fluids, Solvent-free conditions consensus.appresearchgate.net |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonication nih.gov |

| Catalysts | Homogeneous catalysts, often requiring difficult separation | Heterogeneous, recyclable catalysts, Nanocatalysts consensus.app |

| Waste Generation | Higher, due to solvent use and byproducts | Minimized through high atom economy and solvent reduction |

| Safety | Use of toxic and flammable materials | Inherently safer processes and materials nih.gov |

Catalyst Development for Enhanced Selectivity and Efficiency in Its Transformations

Catalysis is fundamental to modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. For a multifunctional molecule like this compound, the development of advanced catalysts is crucial for controlling the selectivity of its transformations.

Future research will likely focus on:

Heterogeneous Catalysts: Designing solid-supported catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO3H), which offer ease of separation and recyclability, contributing to more sustainable processes. nih.gov

Nanocatalysts: Exploring the use of nanoparticles as catalysts, which provide high surface area-to-volume ratios and can lead to enhanced reactivity and selectivity. consensus.app

Transition-Metal-Free Catalysis: Developing reactions that avoid the use of expensive and potentially toxic heavy metals. For instance, iodine-catalyzed cascade reactions have been shown to be effective for constructing sulfonated pyrazoles. dntb.gov.ua

Protic Pyrazole (B372694) Complexes: Investigating the use of metal complexes with protic pyrazole ligands that can participate in catalysis through hydrogen bonding and proton-responsive behavior, potentially enabling novel reaction pathways. mdpi.com

Exploration of Novel Reactivity Patterns and Unexpected Transformations

The unique arrangement of an iodo group, a sulfonyl chloride moiety, and a methylated nitrogen on the pyrazole ring provides a rich playground for exploring novel chemical reactivity. The electron-withdrawing nature of the sulfonyl chloride group at the 4-position and the presence of the iodo group at the 3-position create distinct electronic properties that can be exploited.

Areas for future exploration include:

Orthogonal Reactivity: Investigating conditions that allow for the selective transformation of one functional group (e.g., the iodo group via cross-coupling) while leaving the other (the sulfonyl chloride) intact for subsequent reactions, or vice versa. This would enable the modular synthesis of highly complex derivatives.

Cascade Reactions: Designing multi-step reactions that occur in a single pot, triggered by the initial transformation of one of the functional groups. This improves efficiency and reduces waste from intermediate purification steps.

C-H Functionalization: Exploring modern synthetic methods to directly functionalize the C-H bond at the 5-position of the pyrazole ring, adding another dimension of structural diversification.

Ring Transformation Chemistry: Subjecting the pyrazole ring to conditions that could induce ring-opening or ring-expansion reactions, leading to entirely new heterocyclic scaffolds.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability. nih.govmdpi.comscilit.com The application of this technology to the synthesis and derivatization of this compound is a significant area for future research.

Key advantages and research directions include:

Improved Safety: Continuous flow reactors handle only small volumes of reactants at any given time, which is particularly advantageous when dealing with highly reactive intermediates or exothermic reactions. nih.gov